Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes†

Chemical Science Pub Date: 2023-10-23 DOI: 10.1039/D3SC04335E

Abstract

We report herein the collective asymmetric total synthesis of seven pentacyclic 19-nor-clerodane diterpenoids, namely (+)-teucvin (+)-cracroson A, (+)-cracroson E, (+)-montanin A, (+)-teucvisin C, (+)-teucrin A, and (+)-2-hydroxyteuscorolide. An ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction of 4-methyl-2-pyrone with a chiral C5-substituted cyclohexa-1,3-dienol silyl ether is the key feature of the synthesis, which provides the common cis-decalin intermediate with five continuous stereocenters in excellent yield and stereoselectivity. From this diversifiable intermediate, the total synthesis of (+)-teucvin and (+)-2-hydroxyteuscorolide was realized in thirteen and eighteen steps, respectively. From (+)-teucvin, five other pentacyclic 19-nor-clerodanes were divergently and concisely generated through late-stage oxidation state adjustments.

Graphical abstract: Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes
Enantioselective and collective total synthesis of pentacyclic 19-nor-clerodanes†
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